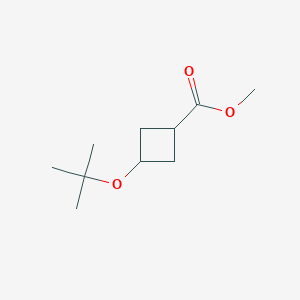
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate is an organic compound with the molecular formula C10H18O3. It is a cyclobutane derivative featuring a tert-butoxy group and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a tert-butyl ester and a catalyst. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tert-butoxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the presence of the tert-butoxy and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparison with Similar Compounds
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Methyl cyclobutane-1-carboxylate: Lacks the tert-butoxy group, resulting in different reactivity and applications.
tert-Butyl cyclobutane-1-carboxylate: Similar structure but with different functional groups, leading to variations in chemical behavior.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-8-5-7(6-8)9(11)12-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
LSQXCEYDCWUHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















